molecular formula C20H18N4O B5108369 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole

Cat. No.: B5108369
M. Wt: 330.4 g/mol
InChI Key: QVEVMYINKCABEI-UHFFFAOYSA-N
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Description

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-2-17(14-18(3-1)20-8-9-22-23-20)16-4-6-19(7-5-16)25-13-12-24-11-10-21-15-24/h1-11,14-15H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVMYINKCABEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)OCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the phenyl group: The pyrazole derivative is then reacted with a halogenated benzene compound in the presence of a base to form the phenyl-substituted pyrazole.

    Formation of the phenoxyethyl linkage: The phenyl-substituted pyrazole is reacted with an ethylene oxide derivative to introduce the phenoxyethyl group.

    Formation of the imidazole ring: Finally, the phenoxyethyl-substituted pyrazole is reacted with an imidazole derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]benzimidazole
  • 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]triazole

Uniqueness

1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole is unique due to its specific combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.

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